6-(Phenylmethyl)-1H-imidazo(1,2-b)pyrazole
Overview
Description
“6-(Phenylmethyl)-1H-imidazo(1,2-b)pyrazole” is a derivative of pyrazole, which is a class of compounds known as heterocycles . Pyrazoles are five-membered aromatic heterocyclic compounds containing two nitrogen atoms . They are known for their wide range of biological activities, including anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, and antipyretic properties .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of “this compound” specifically would likely involve similar strategies, although the exact method would depend on the specific substituents and conditions.Molecular Structure Analysis
Pyrazole derivatives, including “this compound”, are characterized by a five-membered ring structure with two adjacent nitrogen atoms . One nitrogen atom is pyrrole-type (proton donor), and the other is pyridine-type (proton acceptor) . The other three positions in the ring permit structural variants .Chemical Reactions Analysis
Pyrazoles can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They can undergo various chemical reactions, including functionalization reactions with various electrophiles .Physical And Chemical Properties Analysis
Pyrazoles, including “this compound”, can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . They are also known for their diverse and valuable synthetical, biological, and photophysical properties .Mechanism of Action
Future Directions
The future directions for “6-(Phenylmethyl)-1H-imidazo(1,2-b)pyrazole” and other pyrazole derivatives include further exploration of their biological activities and the development of new synthetic methods . There is also interest in finding new and improved applications for these compounds in various fields of science .
properties
IUPAC Name |
6-benzyl-5H-imidazo[1,2-b]pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-2-4-10(5-3-1)8-11-9-12-13-6-7-15(12)14-11/h1-7,9,14H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPAPAFMVGDYFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=NC=CN3N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926826 | |
Record name | 6-Benzyl-5H-imidazo[1,2-b]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
130599-24-5 | |
Record name | 1H-Imidazo(1,2-b)pyrazole, 6-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130599245 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Benzyl-5H-imidazo[1,2-b]pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90926826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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